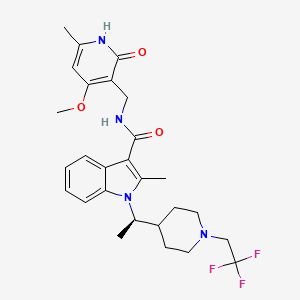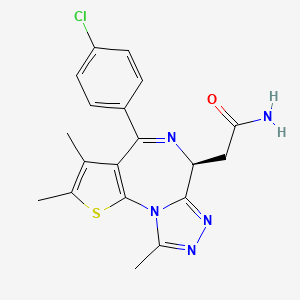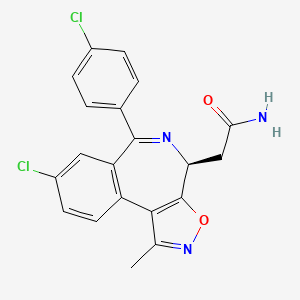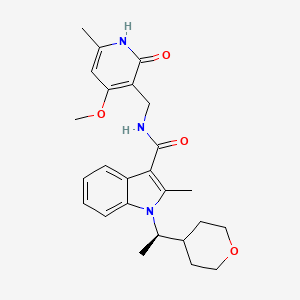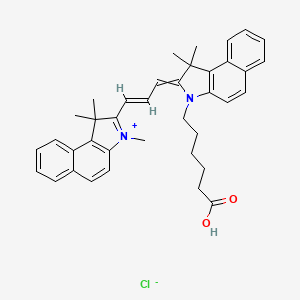
Cyanine3.5 carboxylic acid
Overview
Description
Cyanine3.5 carboxylic acid, also known as Cyanine 3.5 Carboxylic acids, are a type of fluorescent dye belonging to the cyanine family. These compounds are characterized by their ability to emit red fluorescence when excited by specific wavelengths of light. This compound are widely used in various scientific fields, particularly in biological labeling and imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine3.5 carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyanine dyes with carboxylic acid derivatives. The synthesis typically involves the following steps:
Formation of the Cyanine Core: The cyanine core is synthesized by reacting nitrogen-containing heterocycles with polymethine chains.
Introduction of Carboxylic Acid Groups: Carboxylic acid groups are introduced to the cyanine core through reactions with carboxylic acid derivatives such as acyl chlorides or anhydrides.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring high yield and purity.
Purification: The synthesized product is purified using techniques such as chromatography to remove impurities and obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyanine3.5 carboxylic acid undergo various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the carboxylic acid group with nucleophiles such as amines or alcohols.
Esterification: This compound can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used to convert carboxylic acids to acid chlorides, which are more reactive intermediates.
Alcohols and Acid Catalysts: Used in esterification reactions to form esters from carboxylic acids.
Major Products
Esters: Formed from the reaction of this compound with alcohols.
Amides: Formed from the reaction of this compound with amines.
Scientific Research Applications
Cyanine3.5 carboxylic acid have a wide range of applications in scientific research, including:
Biological Labeling: Used to label proteins, antibodies, peptides, and nucleic acids for visualization and quantification in various biological assays.
Fluorescence Microscopy: Employed in fluorescence microscopy to study cellular structures and functions.
Flow Cytometry: Utilized in flow cytometry for the detection and analysis of specific cell populations.
Molecular Imaging: Applied in molecular imaging techniques to track the distribution and localization of biomolecules in living organisms.
Mechanism of Action
The mechanism of action of Cyanine3.5 carboxylic acid involves their ability to absorb light at specific wavelengths and emit fluorescence. The key steps include:
Absorption: The compound absorbs light at a specific wavelength, causing an electron to be excited to a higher energy state.
Emission: The excited electron returns to its ground state, releasing energy in the form of fluorescence.
Comparison with Similar Compounds
Similar Compounds
Cy3: Another cyanine dye with similar fluorescence properties but different excitation and emission wavelengths.
Cy5: A cyanine dye that emits fluorescence in the near-infrared region.
Uniqueness
Cyanine3.5 carboxylic acid are unique due to their specific excitation and emission wavelengths, making them suitable for applications requiring red fluorescence. Additionally, their carboxylic acid groups allow for easy conjugation to biomolecules .
Properties
IUPAC Name |
6-[1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCYHFMXCZYHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


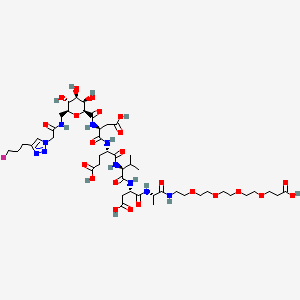
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)
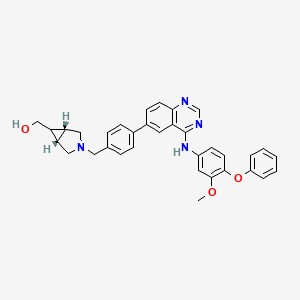
![1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B606785.png)
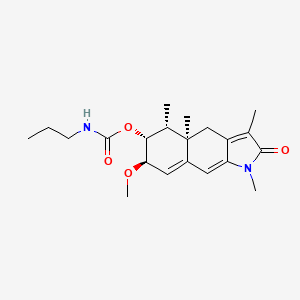
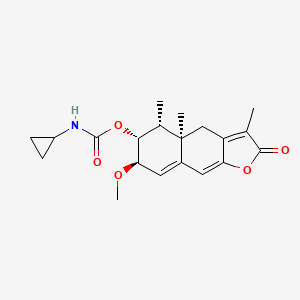
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B606788.png)
![[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B606790.png)
![2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606791.png)
